Cas no 1469769-23-0 (4-methoxy-N-(2-methylcyclopentyl)aniline)

4-methoxy-N-(2-methylcyclopentyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-methoxy-N-(2-methylcyclopentyl)-
- 4-methoxy-N-(2-methylcyclopentyl)aniline
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- Inchi: 1S/C13H19NO/c1-10-4-3-5-13(10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3
- InChI Key: ZDUHYPVGGIWIQX-UHFFFAOYSA-N
- SMILES: C1(NC2CCCC2C)=CC=C(OC)C=C1
4-methoxy-N-(2-methylcyclopentyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162027-5.0g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-162027-1.0g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-162027-0.25g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-162027-10.0g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-162027-10000mg |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 10000mg |
$2085.0 | 2023-09-22 | ||
Enamine | EN300-162027-50mg |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 50mg |
$407.0 | 2023-09-22 | ||
Enamine | EN300-162027-1000mg |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 1000mg |
$485.0 | 2023-09-22 | ||
Enamine | EN300-162027-0.1g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-162027-0.5g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-162027-0.05g |
4-methoxy-N-(2-methylcyclopentyl)aniline |
1469769-23-0 | 0.05g |
$612.0 | 2023-06-08 |
4-methoxy-N-(2-methylcyclopentyl)aniline Related Literature
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1. Caper tea
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 4-methoxy-N-(2-methylcyclopentyl)aniline
Introduction to 4-methoxy-N-(2-methylcyclopentyl)aniline (CAS No. 1469769-23-0)
4-methoxy-N-(2-methylcyclopentyl)aniline, identified by its Chemical Abstracts Service (CAS) number 1469769-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its methoxy and N-(2-methylcyclopentyl) substituents, which contribute to its unique chemical properties and potential biological activities.
The structural framework of 4-methoxy-N-(2-methylcyclopentyl)aniline consists of a benzene ring substituted with a methoxy group at the 4-position and an N-(2-methylcyclopentyl) side chain. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel pharmacological agents. The presence of the cyclopentyl group enhances the compound's lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-methoxy-N-(2-methylcyclopentyl)aniline due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymatic pathways, making it a promising candidate for further investigation in the context of therapeutic applications. Specifically, research has focused on its interaction with cytochrome P450 enzymes and other metabolic targets, which are pivotal in drug metabolism and detoxification processes.
The synthesis of 4-methoxy-N-(2-methylcyclopentyl)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic aromatic substitution, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in medicinal chemistry.
One of the most compelling aspects of 4-methoxy-N-(2-methylcyclopentyl)aniline is its potential role in addressing unmet medical needs. Current research is exploring its efficacy in models of inflammation and neurodegeneration, where its structural features may confer therapeutic benefits. For instance, studies have indicated that analogs with similar scaffolds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Such findings suggest that 4-methoxy-N-(2-methylcyclopentyl)aniline could serve as a lead compound for developing novel therapeutics.
The pharmacokinetic profile of 4-methoxy-N-(2-methylcyclopentyl)aniline is another area of active investigation. Computational modeling techniques have been utilized to predict its absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable insights into its potential behavior in vivo. These simulations have helped researchers optimize dosing regimens and minimize potential side effects, ensuring that the compound's therapeutic potential is maximized while maintaining safety.
Furthermore, the role of 4-methoxy-N-(2-methylcyclopentyl)aniline in drug discovery extends beyond traditional small molecule therapeutics. Its unique structural features make it an attractive candidate for designing bioconjugates and prodrugs, which can enhance drug delivery systems. By incorporating this compound into larger molecular constructs, researchers aim to improve bioavailability and target specificity, thereby expanding its applications in precision medicine.
The regulatory landscape for 4-methoxy-N-(2-methylcyclopentyl)aniline is also evolving in response to emerging scientific findings. Regulatory agencies are increasingly recognizing the importance of structural diversity in drug development programs, encouraging innovation in molecular design. This trend bodes well for compounds like 4-methoxy-N-(2-methylcyclopentyl)aniline, which possess unique chemical profiles and biological activities that may address complex diseases more effectively than conventional therapeutics.
In conclusion,4-methoxy-N-(2-methylcyclopentyl)aniline (CAS No. 1469769-23-0) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug discovery and development. Its structural complexity, coupled with promising preclinical data, positions it as a cornerstone compound for future therapeutic innovations. As research continues to uncover new applications for this molecule,4-methoxy-N-(2-methylcyclopentyl)aniline is poised to play a pivotal role in shaping the future of medicine.
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